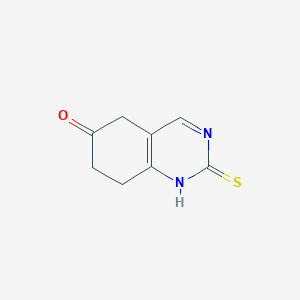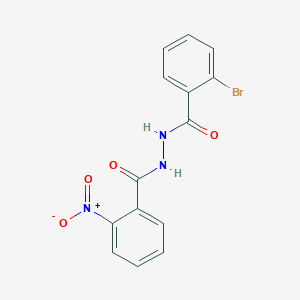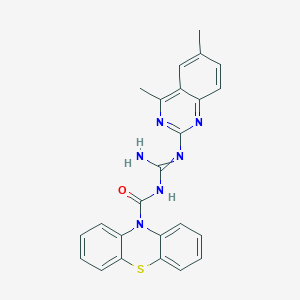
N-(4,6-dimethyl-2-quinazolinyl)-N''-(10H-phenothiazin-10-ylcarbonyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dimethyl-2-aminobenzaldehyde with phenothiazine-10-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and requires refluxing in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinazoline and phenothiazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Phenothiazine derivatives: Known for their use in antipsychotic medications, these compounds have structural similarities with N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide.
Uniqueness
What sets N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide apart is its dual functionality, combining the properties of both quinazoline and phenothiazine derivatives. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H20N6OS |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-[N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C24H20N6OS/c1-14-11-12-17-16(13-14)15(2)26-23(27-17)28-22(25)29-24(31)30-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31) |
Clave InChI |
HWWYFDPOCUXWPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


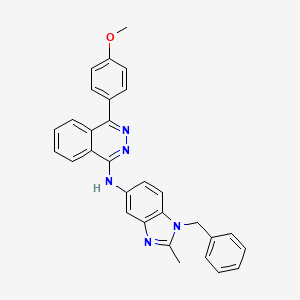
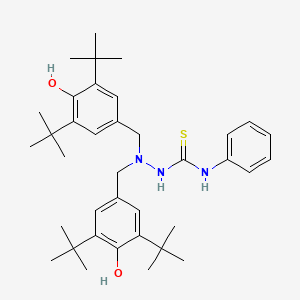
![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B12455915.png)
![2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B12455921.png)
![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)
